molecular formula C8H15N3 B2653332 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine CAS No. 1314911-76-6

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine

Cat. No.: B2653332
CAS No.: 1314911-76-6
M. Wt: 153.229
InChI Key: JSWBGXYBVHMUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 1-isopropyl-1H-imidazole.

    Alkylation: The imidazole ring is alkylated using methylamine under basic conditions to introduce the N-methyl group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Functionalized imidazole derivatives with different substituents.

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, its ability to form hydrogen bonds and hydrophobic interactions contributes to its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(1-isopropyl-1H-imidazol-2-yl)methanamine: Similar structure but lacks the N-methyl group.

    1-(1-isopropyl-1H-imidazol-2-yl)methanol: Contains a hydroxyl group instead of the N-methyl group.

    1-(1-isopropyl-1H-imidazol-2-yl)ethanamine: Contains an ethyl group instead of the N-methyl group.

Uniqueness

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylmethanamine is unique due to the presence of both the isopropyl and N-methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-methyl-1-(1-propan-2-ylimidazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)11-5-4-10-8(11)6-9-3/h4-5,7,9H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWBGXYBVHMUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.